molecular formula C14H20BFO4S B7971974 2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7971974
M. Wt: 314.2 g/mol
InChI Key: JPEPLFUMWASSBR-UHFFFAOYSA-N
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Description

2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, a fluorine atom, and a methanesulfonylmethyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a halogenated aromatic compound under Suzuki–Miyaura coupling conditions. This reaction is catalyzed by palladium and often employs a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction conditions are generally mild, making this method suitable for a wide range of functional groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar Suzuki–Miyaura coupling reactions but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents and catalysts may also be adjusted to reduce costs and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to remove the boron-containing group.

    Substitution: The fluorine atom or the methanesulfonylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or other reducing agents in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: De-boronated aromatic compounds.

    Substitution: Aromatic compounds with new functional groups replacing the fluorine or methanesulfonylmethyl groups.

Scientific Research Applications

2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:

    Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: As a precursor in the development of drugs targeting specific enzymes or receptors.

    Industry: In the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium complex during the Suzuki–Miyaura coupling reaction. The boron atom in the dioxaborolane ring participates in transmetalation with palladium, facilitating the formation of a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • 5-Fluoro-2-(methanesulfonylmethyl)phenylboronic acid

Uniqueness

2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorine atom, a methanesulfonylmethyl group, and a dioxaborolane ring. This structure provides distinct reactivity and selectivity in chemical reactions, particularly in Suzuki–Miyaura coupling, compared to other boronic acids and esters.

Properties

IUPAC Name

2-[5-fluoro-2-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO4S/c1-13(2)14(3,4)20-15(19-13)12-8-11(16)7-6-10(12)9-21(5,17)18/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEPLFUMWASSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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